
3-Hexyl-5-phenyl-2-isoxazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexyl-5-phenyl-2-isoxazoline is a heterocyclic compound belonging to the isoxazoline family. Isoxazolines are five-membered rings containing one nitrogen and one oxygen atom at adjacent positions. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyl-5-phenyl-2-isoxazoline typically involves the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes. One common method is the reaction of hexyl nitrile oxide with phenyl-substituted alkenes under mild conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like toluene or acetonitrile at elevated temperatures (around 80°C) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hexyl-5-phenyl-2-isoxazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoxazole derivatives.
Reduction: Reduction reactions can convert it into isoxazolidines.
Substitution: It can undergo nucleophilic substitution reactions at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed under mild conditions.
Major Products:
Oxidation: Isoxazole derivatives.
Reduction: Isoxazolidines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
3-Hexyl-5-phenyl-2-isoxazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-Hexyl-5-phenyl-2-isoxazoline involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- 3-Hexyl-5-phenyl-2-isoxazole
- 3-Hexyl-5-phenyl-2-isoxazolidine
- 3-Hexyl-5-phenyl-2-oxazoline
Comparison:
- 3-Hexyl-5-phenyl-2-isoxazole: Similar in structure but with an additional double bond, leading to different reactivity and biological activity.
- 3-Hexyl-5-phenyl-2-isoxazolidine: A fully saturated analog with different chemical properties and applications.
- 3-Hexyl-5-phenyl-2-oxazoline: Contains an oxygen atom in place of nitrogen, resulting in distinct chemical behavior and uses .
3-Hexyl-5-phenyl-2-isoxazoline stands out due to its unique combination of hexyl and phenyl groups, which confer specific chemical and biological properties that are valuable in various fields of research and industry.
Propriétés
Formule moléculaire |
C15H21NO |
|---|---|
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
3-hexyl-5-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C15H21NO/c1-2-3-4-8-11-14-12-15(17-16-14)13-9-6-5-7-10-13/h5-7,9-10,15H,2-4,8,11-12H2,1H3 |
Clé InChI |
DHEDDBKVTSZHJZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=NOC(C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


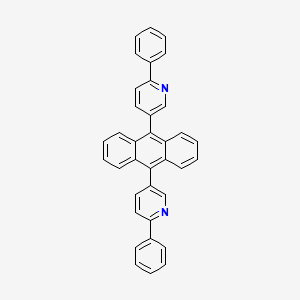
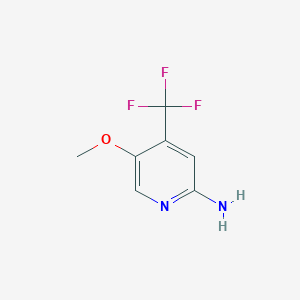
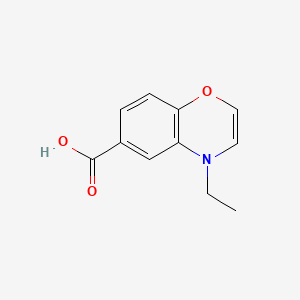
![2-(2,3,4,5,6-pentafluorophenyl)-3H,5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-1-ium tetrafluoroborate](/img/structure/B11824590.png)


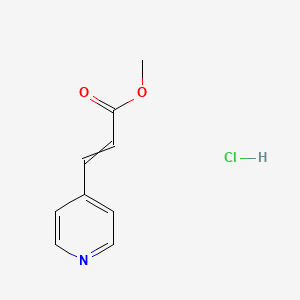
![methyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824639.png)
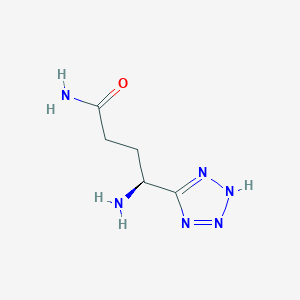


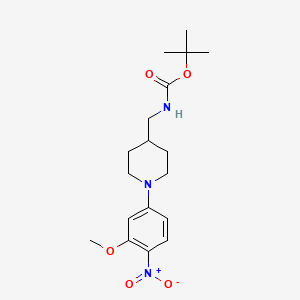
![(2S)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid](/img/structure/B11824651.png)

